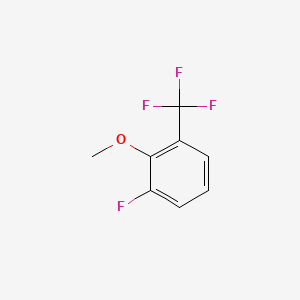

3-Fluoro-2-methoxybenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-methoxybenzotrifluoride is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) under appropriate conditions . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 3-Fluoro-2-methoxybenzotrifluoride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-methoxybenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Fluorinating Agents: Cesium fluoride (CsF), potassium fluoride (KF).

Methylating Agents: Dimethyl sulfate, methyl iodide.

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-2-methoxybenzotrifluoride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Key Applications:

- Anticancer Agents: Research indicates that fluorinated compounds can improve the efficacy of anticancer drugs. For instance, derivatives of this compound have been explored for their potential in targeting specific cancer cell lines due to their ability to interact with biological targets more effectively than non-fluorinated counterparts .

- Antimicrobial Activity: The compound has shown promise in developing antimicrobial agents. Studies suggest that the introduction of fluorine atoms can enhance the lipophilicity and permeability of drug candidates, improving their effectiveness against resistant bacterial strains .

Agrochemicals

The compound is also utilized in the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the stability and potency of agrochemical formulations.

Case Study:

- A patent describes the use of this compound as an intermediate for producing herbicides that target specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science

In material science, this compound is used in the development of specialty polymers and coatings.

Applications:

- Fluorinated Polymers: The incorporation of this compound into polymer matrices enhances thermal stability and chemical resistance. These properties are vital for applications in harsh environments, such as aerospace and automotive industries.

- Coatings: Fluorinated compounds are known for their hydrophobic properties. Coatings developed with this compound exhibit improved water repellency and durability, making them suitable for protective applications .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, particularly in chromatography and mass spectrometry.

Analytical Uses:

- It serves as a standard in gas chromatography due to its well-defined chemical properties, aiding in the quantification of other compounds within complex mixtures .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against cancer cells |

| Antimicrobial activity | Improved effectiveness against resistant strains | |

| Agrochemicals | Herbicide production | Selective targeting of weeds |

| Material Science | Fluorinated polymers | Increased thermal stability and chemical resistance |

| Protective coatings | Enhanced hydrophobicity and durability | |

| Analytical Chemistry | Gas chromatography standard | Accurate quantification in complex mixtures |

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-methoxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. For example, the electron-withdrawing effect of the fluorine atom can enhance the compound’s electrophilicity, making it more reactive in certain biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-3-methoxybenzotrifluoride: Similar structure but with different substitution pattern.

3-Fluoro-4-methoxybenzotrifluoride: Another isomer with the methoxy group at the 4-position.

2,3-Difluoro-4-methoxybenzotrifluoride: Contains an additional fluorine atom.

Uniqueness

3-Fluoro-2-methoxybenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methoxy groups on the benzotrifluoride scaffold makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-Fluoro-2-methoxybenzotrifluoride (CAS No. 1214351-59-3) is an organic compound characterized by a methoxy group, a fluoro group, and a trifluoromethyl group attached to a benzene ring. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C8H6F4O

- Molecular Weight : 194.13 g/mol

- Purity : Typically ≥ 97%

- Physical State : Liquid

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Targets:

- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment.

- The mechanism was linked to the modulation of apoptosis-related proteins, leading to increased cell death in tumor tissues.

-

Case Study on Enzyme Inhibition :

- Research indicated that this compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, suggesting potential applications in pharmacology.

Safety and Toxicology

Preliminary toxicological assessments suggest that while this compound exhibits promising biological activity, it also presents potential toxicity risks. Safety evaluations indicate:

- Mild irritation upon skin contact.

- Moderate toxicity observed in high doses during animal studies.

Eigenschaften

IUPAC Name |

1-fluoro-2-methoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUWZZRHXSJWPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.